4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Chemodivergent Synthesis
The compound can be used in chemodivergent synthesis. N-(pyridin-2-yl)amides, a class of compounds to which our compound belongs, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This process involves C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .
Drug Discovery
The pyrrolidine ring, a component of our compound, is a versatile scaffold for the development of biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Catalyst-free Synthesis
The compound can be used in catalyst-free synthesis processes . The DFT calculation and experimental study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .
Antileishmanial and Antimalarial Evaluation
The compound can be evaluated for its antileishmanial and antimalarial properties . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Molecular Docking and Dynamics Simulations
The compound can be used in molecular docking and dynamics simulations . These simulations can help understand how the compound interacts with biological targets, which is crucial in drug design .
Development of New Pyrrolidine Compounds
The compound can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their significant biological and therapeutic value .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been synthesized and studied for their varied medicinal applications .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds, which can be influenced by environmental factors .
properties
IUPAC Name |
4-ethoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-23-15-6-8-16(9-7-15)24(21,22)19-14-10-12-20(13-14)17-5-3-4-11-18-17/h3-9,11,14,19H,2,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOMFZYCJJCNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide |
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